
Sym-homospermidinium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sym-homospermidinium(3+) is trication of sym-homospermidine arising from protonation of all three amino groups; major species at pH 7.3. It is a conjugate acid of a sym-homospermidine.
Scientific Research Applications
Growth Stimulation in Bacteria
Sym-homospermidine has been studied for its ability to stimulate the growth of spermidine auxotrophs of Escherichia coli, though it was found to be less effective than spermidine itself (Linderoth & Morris, 1983).
Role in Alternative Biosynthetic Pathways
Research shows that sym-homospermidine is part of alternative biosynthetic pathways for polyamines in bacteria, archaea, eukaryotes, and viruses. Its synthesis involves homospermidine synthase (HSS), which has evolved and spread among various organisms (Shaw et al., 2010).
Biosynthesis in Alkaloid Formation
Sym-homospermidine is a key intermediate in pyrrolizidine alkaloid biosynthesis, formed from putrescine in an NAD+-dependent reaction (Böttcher, Ober & Hartmann, 1994).
Crystal Structure Analysis
The molecule's crystal structure was determined from sandal leaves, providing insights into its molecular conformation and stabilization mechanisms in biological systems (Ramaswamy & Murthy, 1991).
Enzymic Synthesis Studies
Enzymatic synthesis of sym-homospermidine from putrescine and NAD+ was observed in Lathyrus sativus (grass pea) seedlings, showing a potential route for its biosynthesis in plants (Srivenugopal & Adiga, 1980).
Chemotactic Behaviour in Rhizobium leguminosarum
A study on Rhizobium leguminosarum biovar viciae found that the presence of the Sym plasmid affected its chemotactic behavior. The study provides insights into bacterial movement and interactions in their natural environment (Armitage, Gallagher & Johnston, 1988).
Identification in Plant Roots
Sym-homospermidine was identified in the roots of water hyacinth, Eichhornia crassipes SOLMS, suggesting its role in plant physiology (Yamamoto et al., 1983).
Genotypic Correlation in Field Populations
A study on the genetic diversity of Rhizobium leguminosarum biovar viceae demonstrated a correlation between Sym plasmid and chromosomal genotypes in field populations. This research highlights the genetic diversity and evolutionary aspects of bacterial populations (Young & Wexler, 1988).
properties
Molecular Formula |
C8H24N3+3 |
|---|---|
Molecular Weight |
162.3 g/mol |
IUPAC Name |
bis(4-azaniumylbutyl)azanium |
InChI |
InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2/p+3 |
InChI Key |
UODZHRGDSPLRMD-UHFFFAOYSA-Q |
Canonical SMILES |
C(CC[NH2+]CCCC[NH3+])C[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![TG(16:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263071.png)
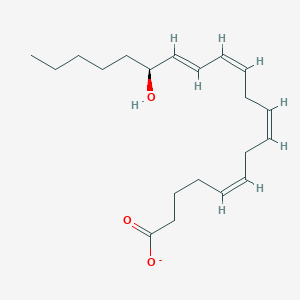
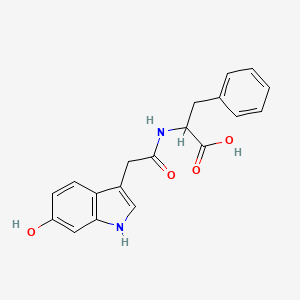


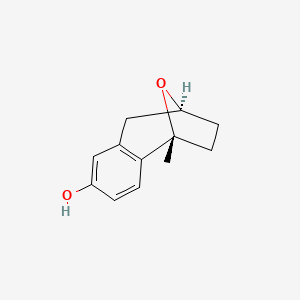

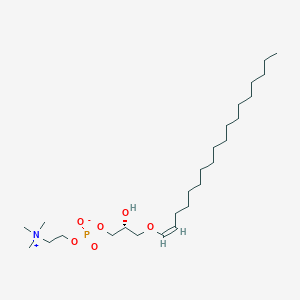

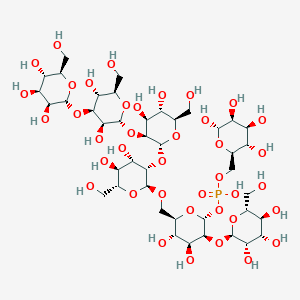

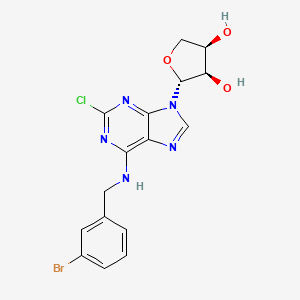

![Calix[5]pyrrole](/img/structure/B1263095.png)